molecular formula C27H29FN6O3 B2730800 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1358480-83-7

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2730800
CAS No.: 1358480-83-7
M. Wt: 504.566
InChI Key: HWNDJEQNRNPWIW-UHFFFAOYSA-N
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Description

6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C27H29FN6O3 and its molecular weight is 504.566. The purity is usually 95%.
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Biological Activity

The compound 6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (CAS Number: 1358480-83-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H29FN6O3C_{27}H_{29}FN_6O_3 with a molecular weight of 504.6 g/mol. The structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The inclusion of a fluorophenyl piperazine moiety is significant as it often enhances the pharmacological profile of compounds.

PropertyValue
CAS Number1358480-83-7
Molecular FormulaC27H29FN6O3
Molecular Weight504.6 g/mol

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Compounds containing piperazine rings are frequently investigated for their effects on neurotransmitter systems. Research has indicated that related compounds can act as serotonin and dopamine receptor modulators, which may contribute to their efficacy in treating neurological disorders.

Enzyme Inhibition

One of the critical aspects of the biological activity of this compound is its potential as an enzyme inhibitor. For example, similar compounds have been studied for their inhibitory action on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. Inhibitory constants (IC50) for related compounds have been reported in the micromolar range, indicating a significant potential for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the benzyl and piperazine moieties can significantly influence potency and selectivity towards specific biological targets. For example:

  • Fluorination at specific positions on the aromatic rings has been shown to enhance binding affinity to target proteins.
  • Alkyl substitutions on the piperazine ring can alter lipophilicity and membrane permeability, affecting bioavailability.

Case Studies

Several case studies have investigated the biological effects of structurally related compounds:

  • Anticancer Activity : A study demonstrated that pyrazolo[4,3-d]pyrimidines induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Effects : Another research highlighted that derivatives with piperazine showed neuroprotective effects against oxidative stress in neuronal cell lines.
  • Enzyme Inhibition : A comparative study revealed that certain analogs exhibited competitive inhibition against BuChE with IC50 values ranging from 0.1 to 10 µM.

Properties

IUPAC Name

6-benzyl-1-ethyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN6O3/c1-3-34-25-24(19(2)29-34)32(27(37)33(26(25)36)17-20-7-5-4-6-8-20)18-23(35)31-15-13-30(14-16-31)22-11-9-21(28)10-12-22/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDJEQNRNPWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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